molecular formula C21H21N3O3 B15135079 Hdac6-IN-38

Hdac6-IN-38

Cat. No.: B15135079
M. Wt: 363.4 g/mol
InChI Key: GMTJPGUAGKNACX-UHFFFAOYSA-N
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Description

Hdac6-IN-38 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including intracellular transport and protein quality control. Inhibition of HDAC6 has shown beneficial effects in disease models, making this compound a compound of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-38 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-38 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .

Scientific Research Applications

Hdac6-IN-38 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.

    Biology: Investigated for its effects on cellular processes such as protein degradation and intracellular transport.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.

Mechanism of Action

Hdac6-IN-38 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to altered cellular functions. The molecular targets of this compound include α-tubulin and heat shock protein 90 (HSP90), which are involved in protein stability and cellular stress responses. The pathways affected by this compound include those related to protein degradation, cell migration, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hdac6-IN-38 include:

Uniqueness

This compound is unique due to its high selectivity for HDAC6 over other histone deacetylases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various disease models, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]indole-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c25-20(23-27)16-9-7-14(8-10-16)11-22-21(26)18-13-24(12-15-5-6-15)19-4-2-1-3-17(18)19/h1-4,7-10,13,15,27H,5-6,11-12H2,(H,22,26)(H,23,25)

InChI Key

GMTJPGUAGKNACX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

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